molecular formula C18H26N2O4 B1384808 (S)-Tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate CAS No. 1002360-09-9

(S)-Tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate

Cat. No. B1384808
CAS RN: 1002360-09-9
M. Wt: 334.4 g/mol
InChI Key: DPJNXCVNNCIYKQ-HNNXBMFYSA-N
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Description

(S)-Tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate is a synthetic compound that has been studied for its potential applications in the field of scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for scientists studying various biological processes.

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Biologically Active Compounds

    (S)-Tert-butyl piperidine derivatives are often synthesized as intermediates in the production of various biologically active compounds. For instance, tert-butyl piperidine derivatives have been used in the synthesis of crizotinib, a drug used in cancer treatment (Kong et al., 2016). Similarly, such compounds have been utilized as intermediates for synthesizing nociceptin antagonists, which are significant in pain management (Jona et al., 2009).

  • Chemical Structure and Crystallography

    The tert-butyl piperidine-1-carboxylate derivatives have been the subject of various structural and crystallographic studies. These studies often aim to understand the molecular packing and crystal structures of such compounds, which are critical in determining their reactivity and potential applications (Didierjean et al., 2004).

Chemical Synthesis and Optimization

  • Method Development for Synthesis

    Research has focused on developing efficient methods for synthesizing tert-butyl piperidine derivatives. This includes optimizing various steps like diastereoselective reduction and isomerization, which are crucial for large-scale synthesis and purity of the end product (Liu Ya-hu, 2010).

  • Intermediate in Drug Synthesis

    Tert-butyl piperidine derivatives serve as key intermediates in the synthesis of several drugs. For example, they have been used in the synthesis of Vandetanib, a drug used in the treatment of certain types of cancer (Wang et al., 2015).

Molecular and Biochemical Studies

  • Enantiomeric Separation and Analysis: The separation and analysis of enantiomers of tert-butyl piperidine derivatives are important for their use in drug synthesis. For example, the chiral separation of (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide, a key starting material in drug development, has been extensively studied (Rane et al., 2021).

Potential Drug Development and Pharmacological Studies

  • Drug Discovery: Tert-butyl piperidine derivatives have been explored in the discovery of new drugs. For instance, they have been evaluated as non-selective inhibitors in the development of treatments for conditions like cancer and metabolic disorders (Chonan et al., 2011).

properties

IUPAC Name

tert-butyl (3S)-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-7-10-15(12-20)19-16(21)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJNXCVNNCIYKQ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650663
Record name tert-Butyl (3S)-3-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1002360-09-9
Record name tert-Butyl (3S)-3-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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